molecular formula C10H18N4 B13079232 3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13079232
M. Wt: 194.28 g/mol
InChI Key: FJYAXSRGYDETDV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpiperidine with 1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.

Scientific Research Applications

3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-imidazole
  • 3,5-Dimethyl-1H-pyrrole

Uniqueness

3,5-Dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the presence of both a piperidine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3,5-dimethyl-2-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-7-4-8(2)10(11-5-7)9-6-12-13-14(9)3/h6-8,10-11H,4-5H2,1-3H3

InChI Key

FJYAXSRGYDETDV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(NC1)C2=CN=NN2C)C

Origin of Product

United States

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